2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzonitrile
Description
2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzonitrile is a compound that features a pyrimidine ring substituted with amino groups at positions 4 and 6, a sulfanyl group at position 2, and a benzonitrile moiety
Properties
IUPAC Name |
2-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c13-6-8-3-1-2-4-9(8)7-18-12-16-10(14)5-11(15)17-12/h1-5H,7H2,(H4,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJPQQMISXBVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC(=N2)N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as guanidine and β-dicarbonyl compounds.
Introduction of Amino Groups: Amino groups can be introduced at positions 4 and 6 of the pyrimidine ring through nucleophilic substitution reactions using amines.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction using thiols or disulfides.
Attachment of the Benzonitrile Moiety: The benzonitrile moiety can be attached through a nucleophilic substitution reaction involving a halogenated benzonitrile derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of enzymes or as a ligand for receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzonitrile depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}phenol
- 2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}aniline
- 2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide
Uniqueness
2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzonitrile is unique due to the presence of the benzonitrile moiety, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
